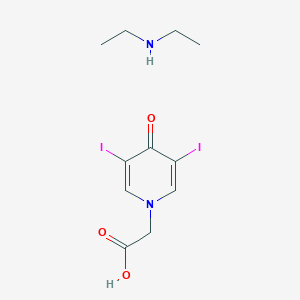
diethylamine 2-(3,5-diiodo-4-oxopyridin-1(4H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetic acid compound with N,N-diethylamine (1:1)” is a complex organic molecule that combines a pyridinyl acetic acid derivative with N,N-diethylamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetic acid typically involves the iodination of a pyridinyl acetic acid precursor. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent. The resulting diiodo compound is then reacted with N,N-diethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale iodination reactions followed by amine coupling. The process would need to be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of higher oxidation state products.
Reduction: Reduction reactions may convert the diiodo groups to other functional groups such as hydrogen or hydroxyl groups.
Substitution: The diiodo groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed in substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridinyl acetic acid derivative with higher oxidation states, while substitution could introduce new functional groups in place of the diiodo groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of iodine atoms can also make it useful in radiolabeling studies.
Medicine
Medicinally, compounds containing pyridinyl acetic acid derivatives are often investigated for their anti-inflammatory, antimicrobial, or anticancer properties. The specific compound could be studied for similar therapeutic applications.
Industry
In industry, this compound might find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action for this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
(3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetic acid: The parent compound without the N,N-diethylamine component.
(3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetic acid compound with N,N-dimethylamine: A similar compound with a different amine.
(3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetic acid compound with N,N-diisopropylamine: Another similar compound with a bulkier amine.
Uniqueness
The uniqueness of the compound lies in its specific combination of a pyridinyl acetic acid derivative with N,N-diethylamine. This combination may impart unique chemical and biological properties that are not observed in similar compounds.
属性
分子式 |
C11H16I2N2O3 |
|---|---|
分子量 |
478.07 g/mol |
IUPAC 名称 |
2-(3,5-diiodo-4-oxopyridin-1-yl)acetic acid;N-ethylethanamine |
InChI |
InChI=1S/C7H5I2NO3.C4H11N/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;1-3-5-4-2/h1-2H,3H2,(H,11,12);5H,3-4H2,1-2H3 |
InChI 键 |
DRVHVNABOVQEND-UHFFFAOYSA-N |
规范 SMILES |
CCNCC.C1=C(C(=O)C(=CN1CC(=O)O)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


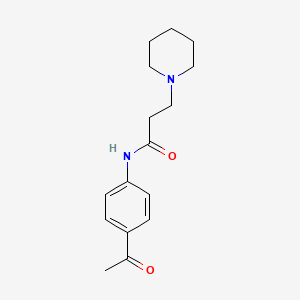
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969347.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969353.png)

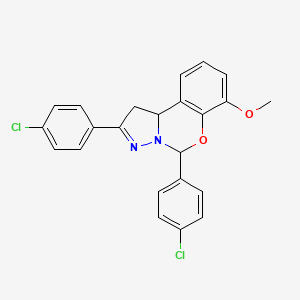
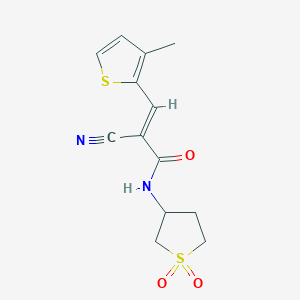


![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969378.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11969379.png)
![N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide](/img/structure/B11969380.png)
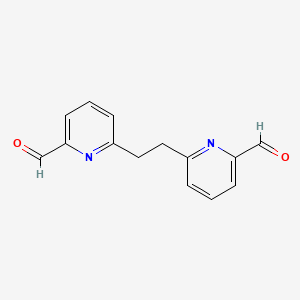
![5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969404.png)
![2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene](/img/structure/B11969411.png)
